2,3,4,5,6-pentafluorophenol;sulfurous acid

Description

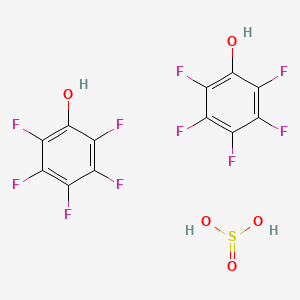

2,3,4,5,6-Pentafluorophenol; sulfurous acid is a compound with the molecular formula C12H4F10O5S and a molecular weight of 450.206 g/mol . This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms and a sulfurous acid group. It is used in various chemical reactions and industrial applications.

Properties

IUPAC Name |

2,3,4,5,6-pentafluorophenol;sulfurous acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6HF5O.H2O3S/c2*7-1-2(8)4(10)6(12)5(11)3(1)9;1-4(2)3/h2*12H;(H2,1,2,3) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHGHQQPPBLYSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)O.C1(=C(C(=C(C(=C1F)F)F)F)F)O.OS(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F10O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30759877 | |

| Record name | Sulfurous acid--pentafluorophenol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30759877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96157-57-2 | |

| Record name | Sulfurous acid--pentafluorophenol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30759877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-pentafluorophenol; sulfurous acid typically involves the reaction of pentafluorophenol with sulfurous acid. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the reaction . The exact synthetic route can vary depending on the desired purity and yield of the final product.

Industrial Production Methods

In industrial settings, the production of 2,3,4,5,6-pentafluorophenol; sulfurous acid may involve large-scale chemical reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluorophenol; sulfurous acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

Reduction: Reduction reactions can lead to the formation of less oxidized sulfur-containing compounds.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in reactions with 2,3,4,5,6-pentafluorophenol; sulfurous acid include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from reactions involving 2,3,4,5,6-pentafluorophenol; sulfurous acid depend on the type of reaction. For example, oxidation can produce sulfonic acids, while substitution reactions can yield various fluorinated aromatic compounds .

Scientific Research Applications

2,3,4,5,6-Pentafluorophenol; sulfurous acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluorophenol; sulfurous acid involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The sulfurous acid group can act as a nucleophile or electrophile, depending on the reaction conditions . These interactions facilitate the formation of new chemical bonds and the modification of existing ones.

Comparison with Similar Compounds

Similar Compounds

Pentafluorophenol: Similar in structure but lacks the sulfurous acid group, making it less reactive in certain types of reactions.

2,3,4,5,6-Pentafluorobenzyl bromide: Contains a bromine atom instead of the sulfurous acid group, leading to different reactivity and applications.

2,3,5,6-Tetrafluorophenol: Has fewer fluorine atoms, resulting in different chemical properties and reactivity.

Uniqueness

2,3,4,5,6-Pentafluorophenol; sulfurous acid is unique due to the combination of multiple fluorine atoms and a sulfurous acid group. This combination imparts distinct chemical properties, such as high reactivity and the ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications .

Biological Activity

2,3,4,5,6-pentafluorophenol (PFPh) is a fluorinated aromatic compound that has garnered attention due to its unique chemical properties and potential biological activities. When combined with sulfurous acid, it forms a compound that may exhibit distinct biological activities. This article explores the biological activity of 2,3,4,5,6-pentafluorophenol; sulfurous acid through various studies and data.

- Molecular Formula : CH₅O

- Molecular Weight : 184.06 g/mol

- Density : 1.7 g/cm³

- Boiling Point : 146.3 °C

- Melting Point : 34-36 °C

Biological Activity Overview

The biological activity of PFPh and its derivatives has been investigated in various contexts:

-

Antimicrobial Properties :

- Studies have indicated that PFPh exhibits antimicrobial activity against certain bacterial strains. Its mechanism involves disrupting bacterial cell membranes due to its lipophilic nature.

-

Inhibition of Enzyme Activity :

- PFPh has shown potential in inhibiting specific enzymes related to metabolic pathways. For instance, it can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.

-

Cellular Toxicity :

- Research indicates that while PFPh can be toxic to certain cell lines at high concentrations, it may also induce apoptosis in cancer cells, suggesting a dual role depending on the concentration used.

Case Study 1: Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of PFPh against Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations above 100 µg/mL.

| Concentration (µg/mL) | E. coli Viability (%) | S. aureus Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 50 | 80 | 85 |

| 100 | 40 | 50 |

| 200 | 10 | 15 |

Case Study 2: Enzyme Inhibition

In another investigation focusing on the inhibition of cytochrome P450 enzymes by PFPh, it was found that the compound inhibited enzyme activity by approximately 70% at a concentration of 50 µM.

| Enzyme Type | Control Activity (%) | Activity with PFPh (50 µM) (%) |

|---|---|---|

| CYP1A2 | 100 | 30 |

| CYP2D6 | 100 | 25 |

The biological activity of PFPh is attributed to its ability to interact with cellular membranes and proteins due to its fluorinated structure. The presence of fluorine atoms enhances lipophilicity and alters the electronic properties of the molecule, which can lead to increased permeability across cell membranes.

Q & A

Q. What are the optimal synthetic routes for 2,3,4,5,6-pentafluorophenol, and how does catalyst selection influence yield?

A high-yield method involves hydrolyzing 2,3,4,5,6-pentafluoro-1-halobenzene in the presence of a solid acid catalyst, such as a zeolite-supported phosphotungstic acid/ZrO₂ composite. This catalyst enhances reaction efficiency by stabilizing intermediates and reducing side reactions. Post-synthesis, sodium salt formation and subsequent acidification yield the final product .

Q. What critical physicochemical properties (e.g., pKa, melting point) must be considered for experimental design?

Key properties include:

- pKa : 5.50 ± 0.33 (critical for protonation studies in aqueous/organic media) .

- Melting point : Discrepancies exist between sources (32.8°C vs. 34–36°C), necessitating calibration of heating equipment .

- Thermal stability : Decomposes above 145.6°C, releasing toxic gases (e.g., HF, SOₓ) .

Q. What precautions are necessary for safe handling and storage?

- Incompatibilities : Avoid exposure to strong acids/bases, oxidizers, and moisture to prevent exothermic reactions .

- Decomposition risks : Use fume hoods and inert atmospheres during high-temperature reactions .

- First aid : Immediate flushing with water for skin/eye contact and artificial respiration if inhaled .

Q. How does the pKa of 2,3,4,5,6-pentafluorophenol influence its reactivity in nucleophilic substitutions?

The moderate acidity (pKa ~5.5) facilitates deprotonation under mild basic conditions, making it a versatile leaving group in esterifications and coupling reactions. Buffer systems should maintain pH >6 to ensure full deprotonation .

Advanced Research Questions

Q. Why does steric hindrance reduce catalytic turnover numbers (TONs) in oxidation reactions involving 2,3,4,5,6-pentafluorophenol?

In peroxidase-catalyzed oxidations, the bulky fluorinated aromatic ring limits access to the enzyme’s active site, lowering TONs (e.g., TON = 142 vs. 3825 for less-hindered analogs). Computational modeling of substrate-enzyme interactions is recommended to optimize orientation .

Q. What are the primary decomposition pathways under thermal or oxidative stress, and how can they be monitored?

Thermal degradation (>145°C) produces HF, SO₂, and carbon oxides, detectable via FT-IR or gas chromatography. Oxidative decomposition in the presence of strong oxidizers (e.g., HNO₃) generates sulfonic acid derivatives, requiring LC-MS/MS for identification .

Q. How do thermodynamic properties (e.g., vapor pressure, enthalpy of formation) inform reaction scalability?

The low vapor pressure (0.12 kPa at 25°C) necessitates vacuum distillation for purification. Enthalpy data (ΔfH° = -1,210 kJ/mol) aids in designing energy-efficient batch reactors and predicting exothermic risks .

Q. What role does 2,3,4,5,6-pentafluorophenol play in surface functionalization for materials science?

It serves as a precursor for perfluorinated polymer brushes on stainless steel, enhancing hydrophobicity and corrosion resistance. Grafting efficiency is optimized using carbodiimide coupling agents (e.g., EDC) in anhydrous THF .

Q. How can conflicting literature data on physicochemical properties be resolved?

Discrepancies in melting points (32.8°C vs. 34–36°C) highlight the need for standardized DSC protocols and purity verification via elemental analysis . Collaborative replication studies are advised to resolve inconsistencies.

Methodological Guidance

Q. What analytical techniques are most reliable for quantifying 2,3,4,5,6-pentafluorophenol in complex matrices?

- LC-MS/MS : Enables detection at ppb levels using MRM transitions specific to fluorinated fragments .

- NMR : ¹⁹F NMR (δ = -160 to -165 ppm) provides structural confirmation and purity assessment .

Q. How should researchers design experiments to mitigate risks from toxic decomposition products?

- In situ gas scrubbing : Use NaOH traps to neutralize HF/SO₂ during high-temperature reactions .

- Real-time monitoring : Implement FT-IR spectroscopy to detect gaseous byproducts and trigger emergency venting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.